1-[2-(Hydroxymethyl)phenyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethyl)phenyl]cyclohexanol is an organic compound with the molecular formula C13H18O2 It is a secondary alcohol that features a cyclohexane ring substituted with a hydroxymethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-[2-(formyl)phenyl]cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: Corresponding ketone or aldehyde
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexanol derivatives
Scientific Research Applications
1-[2-(Hydroxymethyl)phenyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)phenyl]cyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
1-Phenylcyclohexanol: Similar structure but lacks the hydroxymethyl group.
1-[2-(Hydroxymethyl)phenyl]ethanol: Similar structure but with an ethanol backbone instead of cyclohexanol.
The uniqueness of this compound lies in its combination of the cyclohexane ring, phenyl group, and hydroxymethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-10H2 |
InChI Key |
AONAFUABWCECNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.